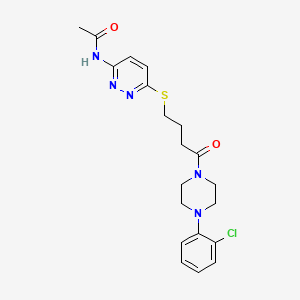
N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acetyl chloride to obtain intermediates, which are then used for the synthesis of the target compounds4. However, the specific synthesis process for “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” is not available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity2. However, the specific physical and chemical properties of “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” are not available in the literature.
科学的研究の応用
ACAT Inhibitor and Potential Therapeutic Use
N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound, known as K-604, exhibits selectivity for human ACAT-1 over ACAT-2. The improved oral absorption and pharmacological effects suggest potential therapeutic use for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Potential in Antimicrobial and Anticancer Applications
There is evidence suggesting the use of related pyridazino compounds in antimicrobial and anticancer applications. For example, certain pyridazino(4,5-b)indole-1-acetamide compounds have shown cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activity, which indicates a potential role in treating related diseases (Habernickel, 2002).
Applications in Electrophilic Amination
The compound has been utilized in the electrophilic amination of amino acids, leading to the preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This application is significant in the field of organic chemistry for the synthesis of various functional groups encountered in amino acids (Hannachi et al., 2004).
Antibacterial, Antifungal, and Anthelmintic Activities
Benzyl and sulfonyl derivatives of related compounds have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities, suggesting their potential use in these applications (Khan et al., 2019).
Synthesis Process Development
Research has also focused on the synthesis process of related compounds. For instance, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has been described, which is crucial for the production and application of these compounds in various therapeutic and research contexts (Guillaume et al., 2003).
Use in Antihistamine Research
The compound has been studied in the context of antihistamines, specifically in the category of piperazine antihistamines, which are known for their effectiveness in treating allergic reactions (Arlette, 1991).
将来の方向性
The future directions for research on a compound depend on its potential applications and current limitations. Given the multidirectional biological activity of compounds containing similar structures, further investigations on this scaffold could harness its optimum potential1. However, the specific future directions for “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” are not available in the literature.
Please note that this analysis is based on the available literature and may not be comprehensive due to the lack of specific information about “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide”.
特性
IUPAC Name |
N-[6-[4-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSJGZEPQSYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)
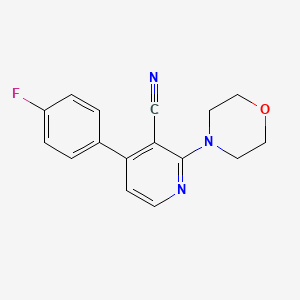
![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)
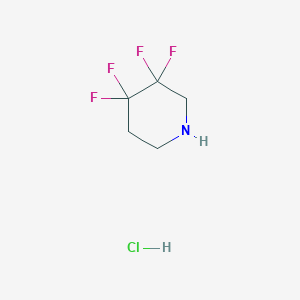
![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)
![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)
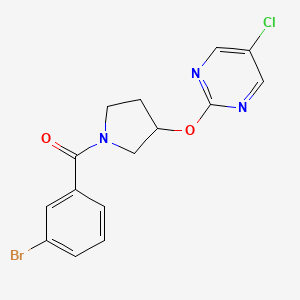
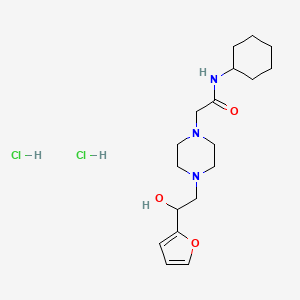
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)